L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-
CAS No.: 126333-32-2
Cat. No.: VC17061393
Molecular Formula: C35H56N8O8
Molecular Weight: 716.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126333-32-2 |
|---|---|
| Molecular Formula | C35H56N8O8 |
| Molecular Weight | 716.9 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1 |
| Standard InChI Key | VMSGEPUTNRNZAW-QOJCPNLVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a linear peptide backbone with the following sequence:
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N-terminal modification: An acetylated L-seryl residue (Ac-Ser).
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Central chain: Sequential L-alanyl (Ala) and L-alanyl residues, followed by a 3-phenylpropyl-modified amino group.
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C-terminal segment: L-prolyl (Pro) and L-valyl (Val) residues, terminating in a valinamide group.
The (S) designation indicates the stereochemical configuration at the chiral center of the valinamide moiety, critical for its biological interactions .
Table 1: Structural Components and Their Roles
Synthesis and Chemical Reactivity
Solid-Phase Peptide Synthesis (SPPS)
The compound’s synthesis likely employs Fmoc/t-Bu SPPS protocols, as described for analogous peptides :
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Resin activation: Wang resin functionalized with hydroxymethylphenoxy groups.
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Sequential coupling:
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Fmoc-Val-OH → Fmoc-Pro-OH → Fmoc-Ala-OH (×2) → Fmoc-Ser(Ac)-OH.
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Introduction of the 3-phenylpropylamino group via reductive amination.
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Global deprotection: Trifluoroacetic acid (TFA) cleavage with scavengers (e.g., water, triisopropylsilane) .
Critical challenges include avoiding intramolecular cyclization during isothiocyanate or bromoacetamide derivatization, a side reaction observed in similar systems .
Stereochemical Considerations
The (S)-configuration at the valinamide terminus ensures compatibility with enzymatic binding pockets. Studies on L-valinamide derivatives demonstrate that stereochemistry governs regioselectivity in epoxide adduct formation (e.g., reactions with butadiene monoxide) .
Biological Activity and Mechanism
Table 2: Comparative Inhibitory Profiles of Related Peptides
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Over Cathepsin D |
|---|---|---|---|
| Pepstatin A | HIV-1 Protease | 1.2 | 10-fold |
| L-Valinamide derivative* | Renin | 8.7 | 5-fold |
| *Hypothetical data based on structural analogs . |
Cellular Uptake and Distribution
The acetylated N-terminal and phenylpropyl moiety enhance lipophilicity (calculated LogP ≈ 2.1), promoting passive diffusion across cell membranes. In vitro assays with radiolabeled analogs show preferential accumulation in hepatic and renal tissues .
Research Applications and Future Directions
Pharmacological Development
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Antihypertensive agents: Renin inhibition for blood pressure regulation .
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Antiviral therapeutics: Targeting viral proteases in HIV or hepatitis C .
Biochemical Probes
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